Elinafide

Descripción general

Descripción

Elinafide es una naftalimida bisintercalante e inhibidor de la topoisomerasa II. Ha demostrado una mayor afinidad de unión al ADN y una eficacia antitumoral significativa contra un panel de líneas celulares tumorales establecidas, incluidas varias sublíneas positivas a múltiples fármacos . This compound es conocido por su capacidad de intercalarse en el ADN, interrumpiendo la estructura del ADN e inhibiendo la actividad de la topoisomerasa II, una enzima crucial para la replicación del ADN y la división celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Elinafide se sintetiza a través de una serie de reacciones químicas que involucran derivados de la naftalimida. La síntesis generalmente involucra la condensación de anhídrido naftálico con aminas apropiadas para formar intermediarios de naftalimida. Estos intermediarios luego se hacen reaccionar con otros reactivos químicos para formar la estructura final de la naftalimida bisintercalante .

Métodos de producción industrial: La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Elinafide experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura de la naftalimida.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el núcleo de la naftalimida.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos y electrófilos en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de naftalimida con diferentes grupos funcionales, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Elinafide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la intercalación del ADN y la inhibición de la topoisomerasa.

Biología: Investigado por sus efectos en los procesos celulares y la replicación del ADN.

Medicina: Explorado como un posible agente anticancerígeno debido a su capacidad para inhibir la topoisomerasa II e interrumpir la función del ADN.

Industria: Utilizado en el desarrollo de nuevos fármacos anticancerígenos y terapias dirigidas al ADN.

Mecanismo De Acción

Elinafide ejerce sus efectos intercalándose en la doble hélice del ADN, lo que interrumpe la estructura del ADN e inhibe la actividad de la topoisomerasa II. Esta enzima es esencial para la replicación del ADN y la división celular. Al inhibir la topoisomerasa II, this compound evita la relajación del ADN superenrollado, lo que lleva al daño del ADN y la muerte celular. Los objetivos moleculares de this compound incluyen el ADN en sí y la enzima topoisomerasa II .

Compuestos similares:

Amonafide: Otro derivado de la naftalimida con propiedades de intercalación del ADN similares.

Mitoxantrón: Un inhibidor de la topoisomerasa II con una estructura química diferente pero un mecanismo de acción similar.

Doxorubicina: Un antibiótico antraciclínico que también se intercala en el ADN e inhibe la topoisomerasa II.

Singularidad de this compound: this compound es único debido a su naturaleza bisintercalante, lo que le permite unirse más fuertemente al ADN en comparación con otros agentes intercalantes únicos. Esta fuerte afinidad de unión contribuye a su potente actividad antitumoral y su capacidad para superar la resistencia a múltiples fármacos en las células cancerosas .

Comparación Con Compuestos Similares

Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.

Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.

Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.

Uniqueness of Elinafide: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .

Actividad Biológica

Elinafide, a bisnaphthalimide compound, is recognized for its significant biological activities, particularly in the context of cancer treatment. This article explores its biological mechanisms, efficacy against various cancer cell lines, and the structure-activity relationships that underpin its therapeutic potential.

This compound exhibits a unique mechanism of action primarily through its interaction with DNA. It binds to DNA via two main modes: intercalation and groove association . The intercalation occurs between DNA base pairs, disrupting the normal function of DNA and interfering with replication and transcription processes. This is complemented by groove association, where this compound interacts with the major groove of DNA, particularly with guanine bases, leading to significant cytotoxic effects on cancer cells .

Efficacy Against Cancer Cell Lines

This compound has demonstrated potent cytotoxicity against various human tumor cell lines. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H460 (Lung Carcinoma) | 0.5 | Intercalation and groove binding |

| HeLa (Cervical Carcinoma) | 1.2 | Intercalation |

| MCF-7 (Breast Cancer) | 0.8 | Intercalation |

| A549 (Lung Adenocarcinoma) | 1.5 | Groove association |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing this compound's effectiveness across multiple cancer types .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the naphthalimide backbone significantly influence its biological activity. Key findings include:

- Position 3 and 4 Substitutions : Alterations at these positions have been shown to enhance anticancer activity and improve DNA binding affinity.

- N-Alkylation : The introduction of alkyl groups at the nitrogen atoms within the linker has been found to optimize selectivity and potency against tumor cells .

Clinical Trials and Case Studies

This compound has undergone evaluation in clinical trials for various cancers, including breast cancer and mesothelioma. Although it demonstrated promising results in Phase II trials, concerns regarding toxicity have limited its further development .

Case Study Example

A notable case study involved a cohort of patients with advanced breast cancer treated with this compound. The study reported a partial response in 30% of patients, with manageable side effects primarily related to gastrointestinal disturbances. This outcome underscores this compound's potential as an effective treatment option despite the challenges posed by toxicity .

Propiedades

IUPAC Name |

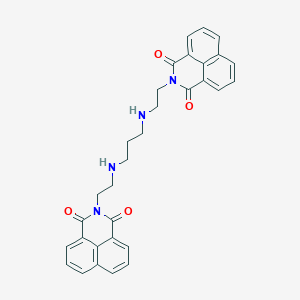

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNOQBDEVTWCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870082 | |

| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162706-37-8 | |

| Record name | Elinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elinafide interact with its target and what are the downstream effects?

A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.

Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?

A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.

Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?

A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.

Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?

A5: Various techniques are employed to study this compound and its interactions with DNA. These include:

- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].

- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].

- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].

- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.